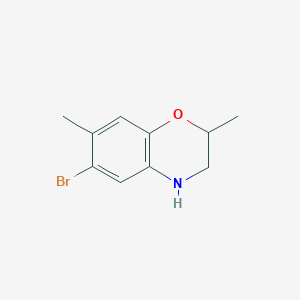

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

説明

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine (6-Br-2,7-DM-3,4-DH-2H-1,4-Bz) is a heterocyclic compound that has received attention in recent years due to its unique properties. 6-Br-2,7-DM-3,4-DH-2H-1,4-Bz is a brominated derivative of benzoxazine, a five-membered ring containing two nitrogen atoms and three carbon atoms. It is a highly stable compound with a high boiling point, and it is insoluble in water. 6-Br-2,7-DM-3,4-DH-2H-1,4-Bz has been studied for its potential to be used in a variety of applications, such as in the synthesis of drugs, in the production of polymers, and as a catalyst.

科学的研究の応用

Potassium Channel Activators

A study explored the synthesis and structure-activity relationship of 3,4-dihydro-2H-1,4-benzoxazine derivatives, revealing strong potassium channel-activating effects. This research identified compounds with potent oral antihypertensive effects in hypertensive rats, highlighting the therapeutic potential of these derivatives in cardiovascular health (Matsumoto et al., 1996).

Polymer Chemistry

Another significant application lies in polymer chemistry. The reaction of benzoxazine-based phenolic resins with various acids and phenols as catalysts was examined, providing insights into the curing processes and properties of these materials, important for industrial and materials science applications (Dunkers & Ishida, 1999).

Biological Activity Studies

Benzoxazine derivatives, synthesized from eugenol, were evaluated for their biological activity using the brine shrimp lethality test. This research opens avenues for investigating the bioactivity of these compounds, which may have implications in pharmacology and toxicology (Rudyanto et al., 2014).

Hypolipidemic Properties

Another study highlighted the hypolipidemic properties of benzoxazin-4-ones, demonstrating their ability to affect plasma lipid levels, including hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating effects. This points to potential applications in the treatment of lipid disorders (Fenton et al., 1989).

Neuroprotective Activity

The neuroprotective activity of benzoxazine antioxidants was studied, with compounds proving effective in preventing ATP level falls due to hypoxia in astrocytes and protecting against brain lesions in a cerebral palsy model. This suggests their potential use in treating neurological conditions (Largeron et al., 2001).

作用機序

Target of Action

Compounds with similar structures have shown a broad range of biological activities, suggesting potential targets could be diverse .

Mode of Action

It’s worth noting that compounds with similar structures have shown to interact with their targets leading to various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways .

Result of Action

Compounds with similar structures have shown a variety of biological activities, suggesting that the effects could be diverse .

特性

IUPAC Name |

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-6-3-10-9(4-8(6)11)12-5-7(2)13-10/h3-4,7,12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUKZTVEFCFQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=C(C(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

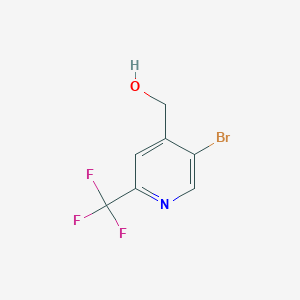

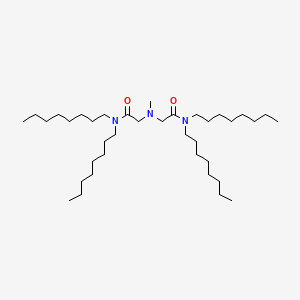

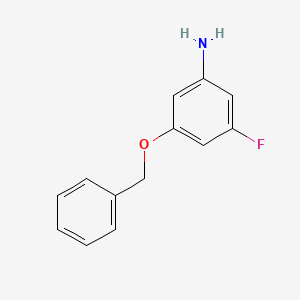

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)

![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)

![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)

![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)

![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)